methyl 3-(4-bromobenzamido)thiophene-2-carboxylate
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Overview
Description
methyl 3-(4-bromobenzamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur This particular compound is characterized by the presence of a bromobenzoyl group and a carboxylate ester group attached to the thiophene ring
Mechanism of Action
Target of Action
Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Other thiophene derivatives have been known to interact with their targets leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, suggesting that they may have multiple cellular and molecular targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate are not fully explored yet. Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative .
Molecular Mechanism
It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromobenzamido)thiophene-2-carboxylate typically involves the reaction of 4-bromobenzoyl chloride with methyl 3-amino-2-thiophenecarboxylate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the yield and reduce the reaction time. This method involves the use of microwave irradiation to heat the reaction mixture, leading to rapid and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-bromobenzamido)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The carboxylate ester group can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
methyl 3-(4-bromobenzamido)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylate
- Methyl 3-[(4-fluorobenzoyl)amino]thiophene-2-carboxylate
Uniqueness
methyl 3-(4-bromobenzamido)thiophene-2-carboxylate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical properties. The bromine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for the development of novel bioactive molecules and advanced materials .
Biological Activity
Methyl 3-(4-bromobenzamido)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiophene derivatives with brominated benzamide compounds. The compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry. For example, the compound exhibits specific NMR signals that correspond to its functional groups, confirming its structure ( ).
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those of commonly used antibiotics, indicating a strong antimicrobial potential ( ).
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 10 |
S. aureus | 15 |
Pseudomonas aeruginosa | 20 |
Enzyme Inhibition
In addition to its antimicrobial effects, this compound has been evaluated for its ability to inhibit specific enzymes. Notably, it has shown moderate inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD), which is crucial in steroid metabolism. The percentage of inhibition at a concentration of 1 µM was recorded as follows:
Table 2: Enzyme Inhibition Data
Compound | Percentage Inhibition at 1 µM |
---|---|
This compound | 36% |
Control Compound A | 63% |
Control Compound B | 70% |
These results suggest that the compound may interfere with steroid hormone synthesis, which could have therapeutic implications in conditions related to hormonal imbalances ( ).
The proposed mechanism for the biological activity of this compound involves interaction with cellular targets such as enzymes and membrane components. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration and subsequent intracellular action. Furthermore, the thiophene ring is known to participate in π-π stacking interactions with aromatic amino acids in enzyme active sites, potentially leading to effective inhibition ( ).
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound. For instance, a study on structurally related thiophene derivatives demonstrated their efficacy as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. These findings suggest that this compound may also exhibit similar anti-inflammatory properties, warranting further investigation ( ).
Properties
IUPAC Name |
methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVPNQJOEIEWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.